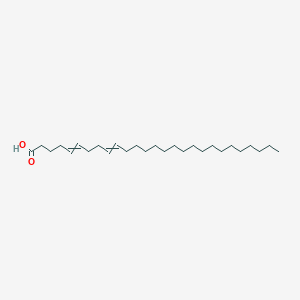![molecular formula C25H52O3S B14270348 1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane CAS No. 166824-13-1](/img/structure/B14270348.png)
1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane is an organic compound characterized by its complex ether structure This compound features a long octadecane chain with multiple functional groups, including ethoxy, methylsulfanyl, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane typically involves multiple steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 2-ethoxy-3-hydroxypropane and methylsulfanyl methanol.
Etherification: The intermediate compounds undergo etherification reactions to form the desired ether linkages. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol groups, facilitating the nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate ethers with octadecane using a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted ethers
Aplicaciones Científicas De Investigación
1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane depends on its interaction with molecular targets. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. The methylsulfanyl group may also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane
- 1-{2-Ethoxy-3-[(ethylsulfanyl)methoxy]propoxy}octadecane
- 1-{2-Ethoxy-3-[(methylsulfanyl)ethoxy]propoxy}octadecane
Uniqueness
1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both ethoxy and methylsulfanyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
166824-13-1 |
|---|---|
Fórmula molecular |
C25H52O3S |
Peso molecular |
432.7 g/mol |
Nombre IUPAC |
1-[2-ethoxy-3-(methylsulfanylmethoxy)propoxy]octadecane |
InChI |
InChI=1S/C25H52O3S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-22-25(28-5-2)23-27-24-29-3/h25H,4-24H2,1-3H3 |
Clave InChI |
SFUWTUJVHKQFNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COCSC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)

![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
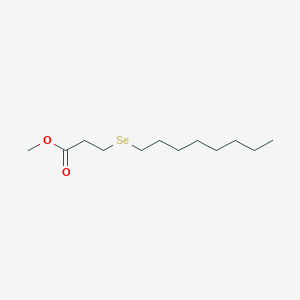
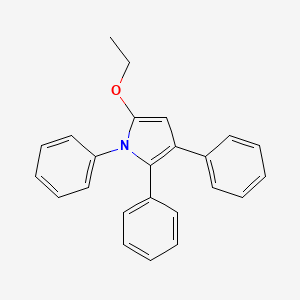

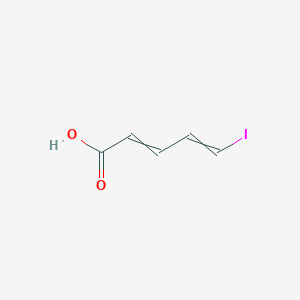

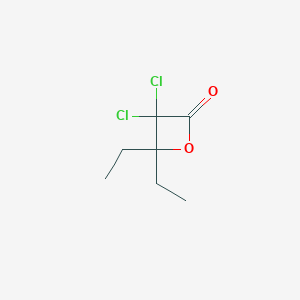

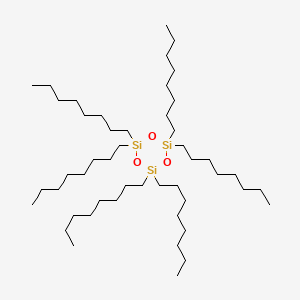
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
